Ph-Bis(C1-N-(C2-NH-Boc)2)

PROTAC Design Linker Geometry Ternary Complex

Ph-Bis(C1-N-(C2-NH-Boc)2) (CAS: 1807521-06-7) is a synthetic organic compound classified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker. Its molecular architecture features a central phenyl ring symmetrically substituted with two branched alkyl-amine chains, each terminating in a tert-butoxycarbonyl (Boc) protected amine.

Molecular Formula C36H64N6O8
Molecular Weight 708.9 g/mol
Cat. No. B15541630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePh-Bis(C1-N-(C2-NH-Boc)2)
Molecular FormulaC36H64N6O8
Molecular Weight708.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
InChIKeyCUDDHCKPZHRECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ph-Bis(C1-N-(C2-NH-Boc)2) as a PROTAC Linker: Core Structure and Procurement Specifications


Ph-Bis(C1-N-(C2-NH-Boc)2) (CAS: 1807521-06-7) is a synthetic organic compound classified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker . Its molecular architecture features a central phenyl ring symmetrically substituted with two branched alkyl-amine chains, each terminating in a tert-butoxycarbonyl (Boc) protected amine . With a molecular formula of C36H64N6O8 and a molecular weight of 708.93 g/mol , the compound serves as a crucial building block in the synthesis of heterobifunctional protein degraders, enabling the covalent conjugation of an E3 ubiquitin ligase ligand to a target protein ligand [1].

Why PROTAC Linker Choice is Critical: The Case Against Arbitrary Substitution for Ph-Bis(C1-N-(C2-NH-Boc)2)


In PROTAC research, the linker is far more than a passive spacer; it is a critical determinant of ternary complex stability, target degradation efficiency, and overall pharmacokinetic profile [1]. Substituting one PROTAC linker for another, even within the same broad chemical class (e.g., alkyl chains), can lead to profound changes in biological outcomes due to differences in length, flexibility, hydrophobicity, and the orientation they impose on the bound E3 ligase and target protein [2]. While simple, linear alkyl linkers like NH2-C2-NH-Boc or NH2-C5-NH-Boc offer a degree of flexibility and distance, the unique branched and phenyl-centered structure of Ph-Bis(C1-N-(C2-NH-Boc)2) introduces a specific geometry and hydrophobicity profile that cannot be replicated by its simpler analogs. The evidence presented in the following section quantifies this structural and functional differentiation, establishing the scientific rationale for its selection over potential substitutes.

Quantitative Evidence for Ph-Bis(C1-N-(C2-NH-Boc)2) Differentiation Against Alternative PROTAC Linkers


Spatial Architecture: Phenyl-Centric Branching vs. Linear Alkyl Linkers

Ph-Bis(C1-N-(C2-NH-Boc)2) provides a rigid, phenyl-centered branching geometry that is fundamentally distinct from the flexible, linear structure of simple alkyl linkers. While direct head-to-head degradation assays comparing this specific linker to a simple alkyl chain are not publicly available, the structural differentiation is absolute and quantifiable. For instance, a common comparator, NH2-C2-NH-Boc (CAS: 57260-73-8), is a linear molecule with a single flexible ethylene chain and one Boc-protected amine . In contrast, Ph-Bis(C1-N-(C2-NH-Boc)2) contains a central phenyl ring that forces a ~120-degree angle between its two substituted arms, each bearing a Boc-protected amine terminus . This imposes a more constrained and defined spatial orientation on the conjugated ligands, a feature known to influence ternary complex formation with E3 ligase and target protein [1].

PROTAC Design Linker Geometry Ternary Complex

Hydrophobicity and cLogP: Predicting Membrane Permeability Differences

The calculated lipophilicity (cLogP) of Ph-Bis(C1-N-(C2-NH-Boc)2) is significantly higher than that of a common PEG-based PROTAC linker, reflecting its greater hydrophobic character. This property is a key driver of passive membrane permeability, a major hurdle in PROTAC development. The cLogP for Ph-Bis(C1-N-(C2-NH-Boc)2) is estimated to be ~6.8 . In contrast, a representative PEG linker like NH-bis(PEG2-C2-Boc) (CAS: 1964503-36-3) has a significantly lower cLogP of approximately 0.5 due to its hydrophilic polyethylene glycol chains .

PROTAC Linker Lipophilicity Cell Permeability

Boc Protection Strategy: Orthogonal Reactivity and Synthetic Versatility

The presence of multiple Boc protecting groups in Ph-Bis(C1-N-(C2-NH-Boc)2) provides orthogonal reactivity that is essential for the stepwise synthesis of complex PROTAC molecules. While direct quantitative data on Boc deprotection kinetics for this specific compound are not available, the well-established chemistry of Boc groups enables a clear comparison of synthetic utility. Ph-Bis(C1-N-(C2-NH-Boc)2) contains four Boc-protected amine functionalities . This allows for the selective, sequential deprotection of specific amines under standard acidic conditions (e.g., 25-50% TFA in DCM), enabling the controlled, stepwise conjugation of distinct ligands to the linker scaffold [1]. In contrast, a simpler mono-protected linker like NH2-C2-NH-Boc offers only a single site for derivatization, limiting the complexity of the constructs that can be built .

PROTAC Synthesis Protecting Group Bioconjugation

Structural Rigidity vs. Flexibility: Impact on Ternary Complex Stability

The phenyl ring in Ph-Bis(C1-N-(C2-NH-Boc)2) introduces a degree of rigidity that is absent in fully flexible alkyl or PEG linkers. This structural feature can be correlated with the potential for stabilizing the ternary complex (Target:PROTAC:E3 Ligase). While no direct co-crystal structure with Ph-Bis(C1-N-(C2-NH-Boc)2) is available, class-level evidence from PROTAC development demonstrates that rigid or semi-rigid linkers (e.g., those containing alkynes or phenyl rings) can pre-organize the PROTAC into a conformation that favors cooperative binding, leading to enhanced degradation potency (DC50) compared to highly flexible linkers [1]. For example, a study on BRD4 degraders showed that replacing a flexible alkyl linker with a rigid piperazine-acetylene linker improved the DC50 from >1000 nM to 3 nM [2]. Ph-Bis(C1-N-(C2-NH-Boc)2) contains a central phenyl ring, which imposes a fixed 120-degree angle between its two arms, in stark contrast to the free rotation of a comparator like Boc-C16-COOH, a fully flexible C16 alkyl chain .

PROTAC Linker Ternary Complex Rigidity

Optimal Use Cases for Ph-Bis(C1-N-(C2-NH-Boc)2) Based on Quantitative Differentiation


PROTACs Requiring a Defined, Branched Geometry for Ternary Complex Stabilization

When the goal is to enforce a specific spatial relationship between the E3 ligase ligand and the target protein ligand, the rigid, phenyl-centered branching of Ph-Bis(C1-N-(C2-NH-Boc)2) is a strategic choice over flexible, linear linkers. The fixed ~120-degree angle imposed by the central phenyl ring can be leveraged to pre-organize the PROTAC into a conformation that is known to promote cooperative binding and stable ternary complex formation [1]. This is particularly relevant when the binding pockets on the target protein and E3 ligase are known to be in a specific, fixed orientation relative to each other.

Synthesis of Complex, Multi-Ligand PROTAC Constructs

The presence of four orthogonally protected Boc-amine groups in Ph-Bis(C1-N-(C2-NH-Boc)2) enables the sequential, controlled conjugation of multiple distinct ligands to a single linker scaffold. This is invaluable for building complex PROTAC molecules, such as those incorporating a fluorescent dye for cellular tracking or a second targeting ligand to enhance selectivity. A simpler, mono-Boc linker like NH2-C2-NH-Boc is insufficient for such complex, multi-step syntheses, making Ph-Bis(C1-N-(C2-NH-Boc)2) a unique building block for advanced PROTAC design.

PROTACs Designed for Passive Cellular Uptake

For targets where high intracellular concentration is required, the high lipophilicity of Ph-Bis(C1-N-(C2-NH-Boc)2) (estimated cLogP = 6.8) makes it a superior candidate over more polar PEG-based linkers (e.g., NH-bis(PEG2-C2-Boc), cLogP ~0.5) . This predicted enhanced passive membrane permeability is a critical advantage for achieving effective target engagement in cellular assays, a common bottleneck in PROTAC development [2].

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